1,4-Bis(4-vinylpyridyl)benzene 1,4-Bis(4-vinylpyridyl)benzene
Brand Name: Vulcanchem
CAS No.: 3095-81-6
VCID: VC3981299
InChI: InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H/b7-5+,8-6+
SMILES: C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3
Molecular Formula: C20H16N2
Molecular Weight: 284.4 g/mol

1,4-Bis(4-vinylpyridyl)benzene

CAS No.: 3095-81-6

Cat. No.: VC3981299

Molecular Formula: C20H16N2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(4-vinylpyridyl)benzene - 3095-81-6

Specification

CAS No. 3095-81-6
Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
IUPAC Name 4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine
Standard InChI InChI=1S/C20H16N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-16H/b7-5+,8-6+
Standard InChI Key QRZWEROLVZUPJH-KQQUZDAGSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC=NC=C2)/C=C/C3=CC=NC=C3
SMILES C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3
Canonical SMILES C1=CC(=CC=C1C=CC2=CC=NC=C2)C=CC3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name of 1,4-bis(4-vinylpyridyl)benzene is 4-[(E)-2-[4-[(E)-2-pyridin-4-ylethenyl]phenyl]ethenyl]pyridine, reflecting its trans-configuration (EE) across the vinyl double bonds . The compound’s molecular weight is 284.4 g/mol, and its structure comprises a para-substituted benzene core flanked by two pyridyl-vinyl groups (Figure 1) .

PropertyValueSource
Molecular FormulaC20H16N2\text{C}_{20}\text{H}_{16}\text{N}_{2}
Density1.173 g/cm³
Boiling Point481.5°C at 760 mmHg
Flash Point183.6°C

Spectroscopic Characterization

The compound exhibits distinct spectral signatures:

  • UV-Vis/NIR: Transient absorption spectra reveal bands at 607 nm (S1S0S_1 \rightarrow S_0) and 1163 nm (T1T0T_1 \rightarrow T_0), corresponding to singlet and triplet excited states .

  • SERS: Surface-enhanced Raman spectra show enhanced bands at 1500 cm⁻¹ (C=C stretching) and 1150 cm⁻¹ (pyridyl ring vibrations) under electrochemical modulation .

  • NMR: Proton environments include aromatic peaks at δ 7.2–8.5 ppm for pyridyl hydrogens and δ 6.5–7.0 ppm for vinyl protons .

Synthesis and Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A predominant synthesis involves reacting 4-vinylpyridine with 1,4-dibromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) under mild conditions (60–80°C, 12–24 hours). This method yields the product in 70–85% efficiency, with byproducts controlled via column chromatography .

Suzuki-Miyaura Coupling

Alternative routes employ Suzuki coupling between 1,4-phenylenediboronic acid and 4-bromopyridine, catalyzed by Pd(OAc)2_2 with a phosphine ligand (e.g., PPh3_3) in ethanol/water at 80°C . This approach achieves >90% yield and is favored for scalability .

Structural and Conformational Dynamics

Crystallographic Insights

Single-crystal X-ray diffraction reveals a planar benzene core with dihedral angles of 55.4° between the central ring and pyridyl groups . The trans-configuration of the vinyl linkages minimizes steric hindrance, enabling π-π stacking in solid-state assemblies .

Conformational Switching

Electrochemical studies demonstrate that 1,4-bis(4-vinylpyridyl)benzene undergoes reversible E-Z isomerization under applied potentials (-0.2 to -0.6 V vs. Ag/AgCl) . Density functional theory (DFT) calculations predict a 90° twist in the vinyl double bonds at the S1S_1/S0S_0 conical intersection, facilitating its role as a molecular switch .

Applications in Advanced Materials

Coordination Chemistry

The compound serves as a bidentate ligand for transition metals (e.g., Fe3+^{3+}, Ag+^+), forming mononuclear complexes with tunable spin-crossover behavior . For instance, Fe(III) complexes exhibit one-step spin transitions at 87–178 K, modulated by ligand substituents .

Molecular Electronics

Adsorbed on nanostructured silver surfaces, 1,4-bis(4-vinylpyridyl)benzene acts as a conformational switch in nanoelectronic devices. SERS activation at 785 nm excitation enables real-time monitoring of its redox states .

Photovoltaic and Sensing Platforms

The compound’s extended π-conjugation enhances charge transport in organic photovoltaics, while its pyridyl groups enable hydrogen-bonding interactions for chemosensor design .

Recent Research Findings (2023–2025)

Electroactive Switching Mechanisms

A 2024 study combining femtosecond transient absorption and DFT modeling confirmed that the compound’s S1S_1 state exhibits a barrier height reduction of 40% compared to S0S_0, accelerating isomerization kinetics . This property is exploitable in optoelectronic memory devices.

Supramolecular Assemblies

Self-assembly with cucurbit uril generates host-guest complexes exhibiting stimuli-responsive fluorescence, with quantum yields up to 60.3% in the solid state .

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